

CP-640186 hydrochloride half-life and its impact on experimental design

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Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B10774780 Get Quote

CP-640186 Hydrochloride: Technical Support Center

Welcome to the technical support center for **CP-640186 hydrochloride**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of **CP-640186 hydrochloride** in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **CP-640186 hydrochloride**?

A1: **CP-640186 hydrochloride** is a potent, orally active, and cell-permeable isozymenonselective inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3][4] It targets both ACC1, which is primarily involved in fatty acid synthesis in lipogenic tissues like the liver and adipose tissue, and ACC2, which is predominantly found in oxidative tissues such as skeletal muscle and the heart.[2][5][6] By inhibiting ACC, CP-640186 reduces the production of malonyl-CoA.[5][7] This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[5][6] The inhibition is reversible, uncompetitive with respect to ATP, and non-competitive with respect to bicarbonate and acetyl-CoA.[2][5]



Q2: What is the half-life of **CP-640186 hydrochloride** and how should it influence my experimental design?

A2: The plasma half-life of CP-640186 has been determined in preclinical animal models. In male Sprague-Dawley rats, the plasma half-life is approximately 1.5 hours.[2][8] In ob/ob mice, the plasma half-life is shorter, around 1.1 hours.[2]

The relatively short half-life is a critical factor in designing in vivo experiments. For acute studies, the timing of sample collection and measurements should be planned around the peak plasma concentration (Tmax), which is about 1.0 hour in rats and 0.25 hours in ob/ob mice.[2] For longer-term studies requiring sustained inhibition of ACC, multiple daily doses or a continuous delivery method may be necessary to maintain effective concentrations. The acute efficacy has been demonstrated for up to 8 hours after a single oral administration in ob/ob mice.[1][4]

Troubleshooting Guide

Issue 1: Inconsistent or no effect observed in cell-based assays.

- Possible Cause 1: Compound Instability.
 - Solution: CP-640186 hydrochloride solutions are reported to be unstable.[3] It is crucial to prepare fresh stock solutions for each experiment or use small, pre-packaged sizes.[3] If preparing stock solutions, it is recommended to aliquot and freeze them at -20°C for up to 3 months or at -80°C for longer-term storage (up to 2 years for the hydrochloride salt). [1][8] Avoid repeated freeze-thaw cycles.
- Possible Cause 2: Inappropriate Concentration.
 - Solution: The effective concentration of CP-640186 can vary significantly between cell lines. For example, it stimulates palmitate acid oxidation in C2C12 cells with an EC50 of 57 nM, while in isolated rat epitrochlearis muscle, the EC50 is 1.3 μM.[1][5] It inhibits fatty acid and triglyceride synthesis in HepG2 cells with EC50 values of 0.62 μM and 1.8 μM, respectively.[1] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and endpoint.
- Possible Cause 3: Insufficient Incubation Time.



Solution: Review published protocols for similar experiments. For instance, a 2-hour incubation was sufficient to observe increased fatty acid metabolism in C2C12 cells and muscle strips.[1][4] However, for cell growth inhibition assays in H460 cells, a 48-hour treatment was used.[1][4] Optimize the incubation time based on the biological process being investigated.

Issue 2: High variability in in vivo experimental results.

- Possible Cause 1: Pharmacokinetic Variability.
 - Solution: The pharmacokinetic properties of CP-640186 can differ between species and even between different mouse strains.[2] Ensure consistent dosing and sampling times relative to administration. The oral bioavailability is reported to be 39% in rats and 50% in ob/ob mice.[2] Consider the Tmax (1.0 hour in rats, 0.25 hours in ob/ob mice) when planning endpoints that rely on peak compound exposure.[2]
- Possible Cause 2: Dosing Formulation.
 - Solution: Ensure the compound is properly formulated for in vivo administration. A
 common vehicle for oral gavage is 0.5% carboxymethylcellulose sodium.[9] For
 intravenous administration, appropriate solubilization is critical. Inadequate formulation
 can lead to poor absorption and inconsistent exposure.

Data Presentation

Table 1: In Vitro Activity of CP-640186



Parameter	Species/Cell Line	Value	Reference
IC50 (ACC1)	Rat liver	53 nM	[1][2][4]
IC50 (ACC2)	Rat skeletal muscle	61 nM	[1][2][4]
EC50 (Palmitate Oxidation)	C2C12 cells	57 nM	[1][5]
EC50 (Palmitate Oxidation)	Isolated rat epitrochlearis muscle	1.3 μΜ	[1][5]
EC50 (Fatty Acid Synthesis Inhibition)	HepG2 cells	0.62 μΜ	[1]
EC50 (Triglyceride Synthesis Inhibition)	HepG2 cells	1.8 μΜ	[1]

Table 2: Pharmacokinetic Properties of CP-640186

Parameter	Male Sprague- Dawley Rats	Male ob/ob Mice	Reference
Plasma Half-life (t1/2)	1.5 h	1.1 h	[2][8]
Oral Bioavailability	39%	50%	[2]
Time to Peak Plasma Concentration (Tmax)	1.0 h	0.25 h	[2]
Peak Plasma Concentration (Cmax)	345 ng/mL	2177 ng/mL	[2]
Area Under the Curve (AUC0-∞)	960 ng•h/mL	3068 ng•h/mL	[2]
Intravenous Dose	5 mg/kg	5 mg/kg	[2]
Oral Dose	10 mg/kg	10 mg/kg	[2]

Experimental Protocols



Protocol 1: In Vitro Fatty Acid Oxidation Assay in C2C12 Cells

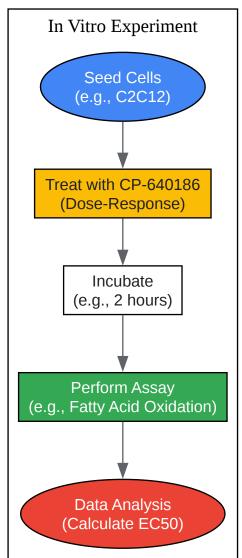
- Cell Culture: Culture C2C12 myotubes in a suitable medium until differentiation.
- Compound Treatment: Prepare fresh dilutions of CP-640186 hydrochloride in the assay medium. A concentration range of 0.1 nM to 100 μM is recommended for determining the EC50.[1][4]
- Incubation: Replace the culture medium with the medium containing different concentrations of CP-640186 or vehicle control (e.g., DMSO). Incubate for 2 hours.[1][4]
- Fatty Acid Oxidation Measurement: After incubation, add radiolabeled fatty acid (e.g., [14C]-palmitate) to the cells. Capture the released 14CO2 over a defined period to quantify the rate of fatty acid oxidation.
- Data Analysis: Calculate the percentage of fatty acid oxidation relative to the vehicle control and plot the concentration-response curve to determine the EC50 value.

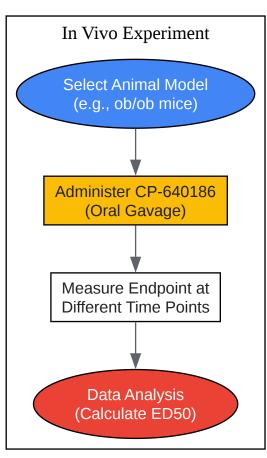
Protocol 2: In Vivo Study in ob/ob Mice to Assess Acute Efficacy

- Animal Model: Use male ob/ob mice.[1]
- Dosing: Prepare a formulation of **CP-640186 hydrochloride** for oral gavage (e.g., in 0.5% carboxymethylcellulose). Administer a single dose. Doses ranging from 4.6 to 21 mg/kg have been shown to be effective.[1]
- Endpoint Measurement: The efficacy can be assessed by measuring the reduction in the
 respiratory quotient (RQ), which indicates a shift from carbohydrate to fatty acid utilization.[1]
 Measure RQ at different time points post-dose (e.g., 1, 4, and 8 hours) to determine the
 duration of action.[1]
- Data Analysis: Calculate the ED50 values at each time point to quantify the acute efficacy of the compound.

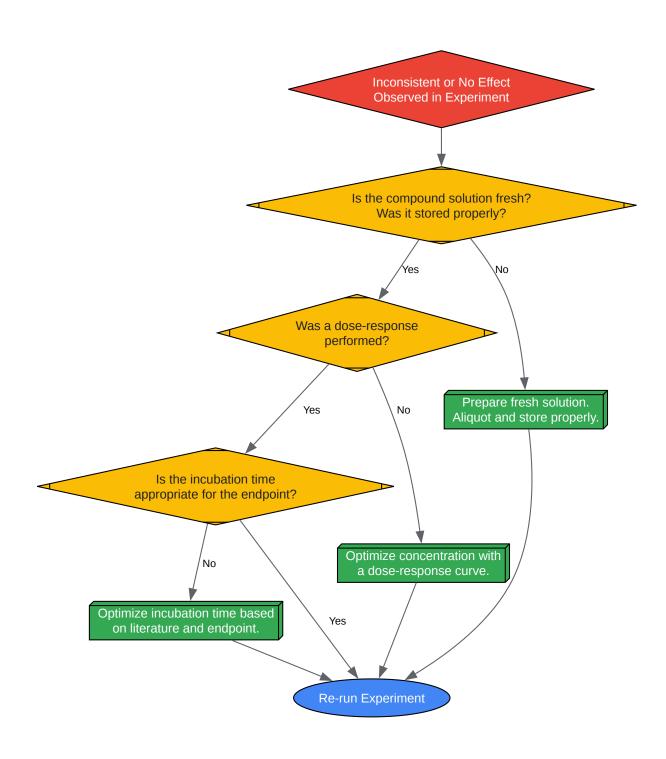
Mandatory Visualizations











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- To cite this document: BenchChem. [CP-640186 hydrochloride half-life and its impact on experimental design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774780#cp-640186-hydrochloride-half-life-and-its-impact-on-experimental-design]

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